1-Butylpiperidine
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Overview
Description
1-Butylpiperidine is a chemical compound with the molecular formula C9H19N . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 141.2539 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Safety and Hazards
1-Butylpiperidine is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), in contact with skin (Category 3), or if inhaled (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
CAS No. |
4945-48-6 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-2-3-7-10-8-5-4-6-9-10/h2-9H2,1H3 |
InChI Key |
AXWLKJWVMMAXBD-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1 |
Canonical SMILES |
CCCCN1CCCCC1 |
boiling_point |
176.0 °C |
4945-48-6 85187-51-5 |
|
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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